3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Its structure includes:
- A thiazolidinone ring (4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene) substituted with an isobutyl group at position 2.
- A (Z)-configured methylidene bridge linking the thiazolidinone to the pyridopyrimidinone scaffold.
This compound belongs to a class of molecules known for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. Its synthesis typically involves multi-step reactions, such as Vilsmeier–Haack formylation, condensation, and substitution, to assemble the heterocyclic framework .
Properties
Molecular Formula |
C22H19N3O2S3 |
|---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
(5Z)-3-(2-methylpropyl)-5-[(4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H19N3O2S3/c1-14(2)13-25-21(27)17(30-22(25)28)12-16-19(29-15-8-4-3-5-9-15)23-18-10-6-7-11-24(18)20(16)26/h3-12,14H,13H2,1-2H3/b17-12- |
InChI Key |
AWMZCOHEKJZDLT-ATVHPVEESA-N |
Isomeric SMILES |
CC(C)CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)SC4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CC(C)CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)SC4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic synthesis. The key steps include the formation of the thiazolidine ring, the construction of the pyrido[1,2-a]pyrimidin-4-one core, and the introduction of the phenylthio group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring and the phenylthio group.
Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyrido[1,2-a]pyrimidin-4-one core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, could lead to the development of new drugs or therapeutic agents.
Medicine
In medicine, the compound’s potential pharmacological properties could be explored. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of 3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The specific pathways involved would depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of this compound becomes evident when compared to analogs in the pyridopyrimidinone and thiazolidinone families. Below is a detailed analysis:
Structural Analogues and Key Variations
Impact of Substituents on Bioactivity
- Thiazolidinone Modifications: Isobutyl vs. Phenylthio vs. Morpholine: The phenylthio group in the target compound enhances π-stacking with aromatic residues in enzymes, while morpholine analogs improve aqueous solubility and pharmacokinetics .
- Pyridopyrimidinone Core Variations: Amino vs. Alkylthio Substituents: Amino groups (e.g., allylamino, benzylamino) in analogs may confer hydrogen-bonding capacity, influencing receptor binding. The phenylthio group in the target compound provides redox activity via the sulfur atom .
Pharmacological Profile Comparison
- Anticancer Activity: The target compound’s thiazolidinone-pyrrolopyrimidinone hybrid structure shows superior cytotoxicity (IC₅₀ = 1.2 μM in HeLa cells) compared to simpler analogs (e.g., IC₅₀ >10 μM for 9-methyl-2-propylamino derivatives) .
- Enzyme Inhibition : The phenylthio group enhances inhibitory activity against tyrosine kinases (e.g., EGFR) by 40% compared to morpholine-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
